N-(benzylcarbamoyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARURAVWLOQQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357925 | |
| Record name | N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5549-26-8 | |
| Record name | N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamoyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable dehydrating agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-(benzylcarbamoyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-(benzylcarbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Crystallographic and Supramolecular Features
Key Observations :
- Planarity : Aromatic rings in Fo23/Fo24 are nearly coplanar (interplanar angles <1°), but the amide group deviates (~23°) due to steric and electronic effects of fluorine .
- Hydrogen Bonding : All structures exhibit 1D chains via N-H···O interactions. Fo24 additionally forms an R₂²(12) synthon involving C-H and C-F groups .
- C-F Interactions: C-F···C ring stacking (3.15–3.40 Å) stabilizes crystal packing, a feature less pronounced in non-fluorinated analogs .
Q & A
Q. What synthetic methodologies are commonly employed for N-(benzylcarbamoyl)-2-fluorobenzamide and its analogs?
The compound is typically synthesized via condensation reactions between 2-fluorobenzoic acid derivatives and benzyl isocyanate in polar solvents like ethanol or methanol. Reaction conditions (e.g., temperature, stoichiometry) are optimized to achieve yields >75% . Post-synthesis purification involves recrystallization or column chromatography, with characterization via / NMR, FT-IR, and mass spectrometry to confirm structural integrity .
Q. How is the structural identity of this compound validated in academic research?
Key techniques include:
- NMR Spectroscopy : To verify substituent positions (e.g., fluorine at C2) and amide bond formation.
- Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H] peaks).
- Elemental Analysis : To validate purity (>95%) .
Q. What preliminary biological screening approaches are used for this compound?
Initial assays focus on antimicrobial and anticancer activity:
- Antifungal : Disk diffusion assays against Candida spp. (boron-containing analogs show MIC values <10 µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC <10 µM reported for fluorobenzamide-thiadiazole hybrids) .
Q. How do researchers assess solubility and stability for in vitro studies?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy.
- Stability : HPLC monitoring under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
Advanced Research Questions
Q. What crystallographic techniques resolve structural ambiguities in fluorobenzamide derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, bond lengths (C-F: ~1.34 Å) and torsional angles are analyzed to confirm conformational stability. Disorder modeling and data-to-parameter ratios (>15:1) ensure accuracy .
Q. How are conflicting biological activity data addressed methodologically?
Contradictions (e.g., variable IC values) are investigated via:
- Purity Reassessment : HPLC or TGA to rule out degradation.
- Assay Optimization : Standardizing cell lines, incubation times, and controls.
- Mechanistic Profiling : Comparative studies with structural analogs to identify activity cliffs .
Q. What strategies enhance the metabolic stability of fluorobenzamide-based compounds?
- Fluorine Substitution : Improves lipophilicity and resistance to oxidative metabolism.
- Prodrug Design : Ester or carbamate prodrugs to enhance bioavailability.
- CYP450 Inhibition Assays : To identify metabolic hotspots .
Q. How is structure-activity relationship (SAR) explored for this scaffold?
Systematic modifications include:
- Benzyl Group Variants : Electron-withdrawing substituents (e.g., -CF) to enhance target binding.
- Amide Linker Replacement : Thioamide or sulfonamide groups to modulate potency.
- Heterocyclic Additions : Oxadiazole or thiadiazole rings to improve selectivity .
Q. What computational methods support mechanistic studies of fluorobenzamides?
- Molecular Docking : To predict binding modes with targets (e.g., kinase ATP pockets).
- MD Simulations : To assess ligand-protein stability over 100+ ns trajectories.
- QSAR Models : Using descriptors like logP and polar surface area to optimize activity .
Q. How are synthetic byproducts or isomers characterized in complex reactions?
Advanced chromatographic (HPLC-MS) and spectroscopic (2D NMR) techniques differentiate isomers. For example, -NMR distinguishes para/meta fluorine positions in byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
